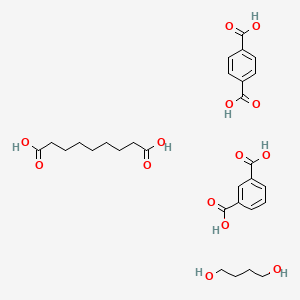
benzene-1,3-dicarboxylic acid;butane-1,4-diol;nonanedioic acid;terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “benzene-1,3-dicarboxylic acid; butane-1,4-diol; nonanedioic acid; terephthalic acid” is a complex mixture of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Benzene-1,3-dicarboxylic acid: Industrial production often involves the use of a continuous oxidation process to ensure high yield and purity .
Butane-1,4-diol: Butane-1,4-diol can be synthesized through several methods, including the Reppe process, which involves the reaction of acetylene with formaldehyde, followed by hydrogenation . Another method involves the hydrogenation of maleic anhydride . Industrial production often utilizes the Davy process, which converts maleic anhydride to methyl maleate ester, followed by hydrogenation .
Nonanedioic acid: This process involves the cleavage of the double bond in oleic acid, followed by oxidative cleavage to form nonanedioic acid .
Terephthalic acid: Terephthalic acid is primarily produced through the oxidation of para-xylene using a cobalt-manganese catalyst in the presence of air . This process is similar to the production of isophthalic acid but involves para-xylene as the starting material .
Analyse Des Réactions Chimiques
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including esterification, amidation, and decarboxylation . Common reagents include alcohols for esterification and amines for amidation . Major products include esters and amides .
Butane-1,4-diol: Butane-1,4-diol can undergo dehydration to form tetrahydrofuran (THF) in the presence of phosphoric acid at high temperatures . It can also react with dicarboxylic acids to form polyesters and with diisocyanates to form polyurethanes .
Nonanedioic acid: Nonanedioic acid can undergo esterification with alcohols to form esters, which are commonly used as plasticizers . It can also undergo reduction to form nonanediol .
Terephthalic acid: Terephthalic acid undergoes esterification with ethylene glycol to form polyethylene terephthalate (PET), a widely used polymer . It can also react with other diols to form various polyesters .
Applications De Recherche Scientifique
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid is used in the production of high-performance polymers, such as polyesters and polyamides . It is also used as a building block for metal-organic frameworks (MOFs) in materials science .
Butane-1,4-diol: Butane-1,4-diol is used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . It is also used in the synthesis of γ-butyrolactone (GBL) and tetrahydrofuran (THF) .
Nonanedioic acid: Nonanedioic acid is used in the production of plasticizers, lubricants, and cosmetics . It also has applications in the synthesis of polymers and as an intermediate in organic synthesis .
Terephthalic acid: Terephthalic acid is primarily used in the production of polyethylene terephthalate (PET), which is used in the manufacture of plastic bottles and fibers . It is also used in the production of other polyesters and resins .
Mécanisme D'action
The mechanism of action for each compound varies based on its chemical structure and application. For example, benzene-1,3-dicarboxylic acid acts as a ligand in metal-organic frameworks, coordinating with metal ions to form stable structures . Butane-1,4-diol acts as a monomer in polymerization reactions, forming long-chain polymers through condensation reactions . Nonanedioic acid acts as a plasticizer by reducing the brittleness of polymers . Terephthalic acid acts as a monomer in the production of PET, forming long-chain polymers through esterification reactions .
Comparaison Avec Des Composés Similaires
Benzene-1,3-dicarboxylic acid: Similar compounds include phthalic acid (benzene-1,2-dicarboxylic acid) and terephthalic acid (benzene-1,4-dicarboxylic acid) . Benzene-1,3-dicarboxylic acid is unique in its ability to form high-performance polymers with superior thermal and mechanical properties .
Butane-1,4-diol: Similar compounds include 1,2-butanediol and 1,3-butanediol . Butane-1,4-diol is unique in its ability to form polyurethanes and polyesters with high elasticity and strength .
Nonanedioic acid: Similar compounds include sebacic acid (decanedioic acid) and adipic acid (hexanedioic acid) . Nonanedioic acid is unique in its ability to act as a plasticizer and lubricant .
Terephthalic acid: Similar compounds include isophthalic acid (benzene-1,3-dicarboxylic acid) and phthalic acid (benzene-1,2-dicarboxylic acid) . Terephthalic acid is unique in its ability to form PET with excellent clarity and strength .
Propriétés
Numéro CAS |
25153-35-9 |
|---|---|
Formule moléculaire |
C29H38O14 |
Poids moléculaire |
610.6 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;nonanedioic acid;terephthalic acid |
InChI |
InChI=1S/C9H16O4.2C8H6O4.C4H10O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4-6/h1-7H2,(H,10,11)(H,12,13);2*1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
Clé InChI |
ROWRNVDSLMRKDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCO)CO |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















